![molecular formula C12H25NO2Si B053284 Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate CAS No. 123387-66-6](/img/structure/B53284.png)
Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate
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Description
Synthesis Analysis
- Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate is synthesized using specific methods such as mixed anhydride synthesis and other efficient synthesis processes. For instance, a related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, was synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) via a mixed anhydride method (Naveen et al., 2007).
Molecular Structure Analysis
- The molecular structure of related compounds is characterized using X-ray diffraction studies, revealing details such as crystal structure and molecular conformation. For example, the tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate crystallizes in the triclinic space group with specific cell parameters (Naveen et al., 2007).
Chemical Reactions and Properties
- The compound participates in various chemical reactions, forming different products that can be utilized in the synthesis of other complex molecules. For instance, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, a related compound, was used in the synthesis of macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).
Scientific Research Applications
Synthesis of N-heterocycles
Chiral sulfinamides, including structures similar to "Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate," are utilized in the stereoselective synthesis of amines and their derivatives. For instance, tert-butanesulfinamide has been extensively used in asymmetric N-heterocycle synthesis via sulfinimines, offering access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are pivotal in the development of natural product analogues and therapeutically relevant compounds (Philip et al., 2020).
Bioactive Compound Synthesis
The pyrrolidine ring, a key structural element in "Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate," is widely used in medicinal chemistry for the synthesis of biologically active compounds. This saturated scaffold allows for efficient exploration of the pharmacophore space and contributes significantly to the stereochemistry of molecules, enhancing three-dimensional coverage and biological activity. The synthesis and structure-activity relationships (SAR) of pyrrolidine-containing compounds have been extensively reviewed, underscoring their versatility in drug discovery (Li Petri et al., 2021).
Environmental Impact and Degradation
Compounds like "Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate" and their derivatives, notably ethers such as MTBE (Methyl tert-butyl ether), are subjects of environmental studies due to their usage as fuel additives and the consequent pollution concerns. Research has been conducted on the biodegradation and environmental fate of such compounds, indicating their potential for aerobic and anaerobic degradation in soil and groundwater, which is crucial for assessing their environmental impact and developing remediation strategies (Thornton et al., 2020).
Membrane Technology for Separation Processes
The structural motifs found in "Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate" are relevant to the development of polymeric materials for membrane technologies, such as pervaporation and nanofiltration. These technologies are applied in the separation of organic compounds, demonstrating the compound's relevance in enhancing the efficiency and selectivity of bioseparation processes. Studies on polymers like poly[(1-trimethylsilyl)-1-propyne] have shown promising results for liquid-liquid separation, highlighting the compound's potential utility in similar applications (Volkov et al., 2009).
properties
IUPAC Name |
tert-butyl 2-trimethylsilylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2Si/c1-12(2,3)15-11(14)13-9-7-8-10(13)16(4,5)6/h10H,7-9H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGAXMDEXCEYGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438617 |
Source
|
Record name | tert-Butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate | |
CAS RN |
123387-66-6 |
Source
|
Record name | tert-Butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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